molecular formula C24H16ClF3N2O4 B5500345 ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Cat. No. B5500345
M. Wt: 488.8 g/mol
InChI Key: WHDGVEKRXHYVHX-UYRXBGFRSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multistep reactions with specific precursors and conditions. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate demonstrates a complex process involving reactions of precursors like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure is often analyzed through spectroscopic and X-ray diffraction methods. The compound's structure can be elucidated by comparing theoretical vibrational frequencies and geometric parameters with experimental data. For instance, the theoretical and experimental analyses provide insights into bond lengths, bond angles, and molecular orbital energies, as seen in related compounds (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are influenced by their functional groups and molecular structure. For example, the reaction of ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate with specific reagents can lead to products with diverse molecular geometries and intermolecular interactions, demonstrating the compound's reactivity and potential for forming complex structures (Dehua Zhang et al., 2009).

Physical Properties Analysis

The physical properties, such as crystal structure and solvate formation, are crucial for understanding a compound's behavior in different conditions. For instance, the crystal structure and Hirshfeld surface analysis can reveal the compound's stabilization mechanisms through hydrogen bonding and π...π stacking interactions, as observed in related compounds (S. Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and the formation of specific products, highlight the compound's versatility. For example, the synthesis of related compounds through cyclocondensation reactions under specific conditions can yield products with significant pharmaceutical importance, demonstrating the compound's potential for diverse applications (Liang-Wen Zheng et al., 2010).

properties

IUPAC Name

ethyl 4-[(4Z)-4-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O4/c1-2-33-23(32)14-6-8-17(9-7-14)30-22(31)19(21(29-30)24(26,27)28)13-18-10-11-20(34-18)15-4-3-5-16(25)12-15/h3-13H,2H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDGVEKRXHYVHX-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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